molecular formula C24H18BrNO6S B15033152 Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-bromophenyl)sulfonyl]carbamate

Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-bromophenyl)sulfonyl]carbamate

Cat. No.: B15033152
M. Wt: 528.4 g/mol
InChI Key: OHDAQLZBIJFISW-UHFFFAOYSA-N
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Description

Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-bromophenyl)sulfonyl]carbamate is a complex organic compound that features a benzofuran core, a bromophenyl sulfonyl group, and a phenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-bromophenyl)sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The acetyl and methyl groups are introduced via Friedel-Crafts acylation and alkylation reactions, respectively.

The bromophenyl sulfonyl group is introduced through a sulfonylation reaction, where a bromophenyl sulfonyl chloride reacts with the benzofuran derivative in the presence of a base such as pyridine. Finally, the phenyl carbamate moiety is attached through a carbamation reaction, where phenyl isocyanate reacts with the benzofuran derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-bromophenyl)sulfonyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones and aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl sulfonyl group, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, pyridine as a base

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-bromophenyl)sulfonyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-bromophenyl)sulfonyl]carbamate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The bromophenyl sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. The phenyl carbamate moiety can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with a benzofuran core, such as psoralen and angelicin, which have shown significant biological activities.

    Sulfonyl carbamates: Compounds with sulfonyl carbamate groups, known for their potential as enzyme inhibitors and therapeutic agents.

Uniqueness

Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-bromophenyl)sulfonyl]carbamate is unique due to its combination of structural features, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H18BrNO6S

Molecular Weight

528.4 g/mol

IUPAC Name

phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromophenyl)sulfonylcarbamate

InChI

InChI=1S/C24H18BrNO6S/c1-15(27)23-16(2)31-22-13-10-18(14-21(22)23)26(24(28)32-19-6-4-3-5-7-19)33(29,30)20-11-8-17(25)9-12-20/h3-14H,1-2H3

InChI Key

OHDAQLZBIJFISW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)C

Origin of Product

United States

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